3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

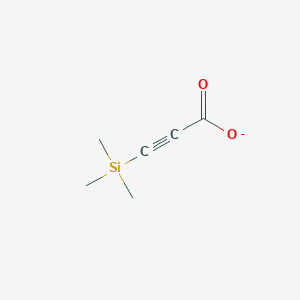

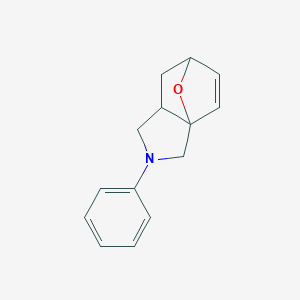

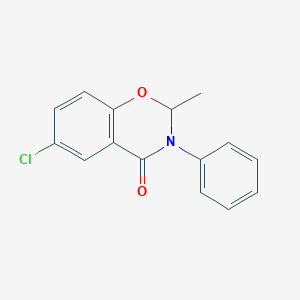

3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZP is a heterocyclic compound that contains a benzisothiazole ring and a piperidine ring.

Applications De Recherche Scientifique

Teratogenicity and Structural Analogs

Research has shown that compounds structurally and pharmacologically related to thalidomide, including those with modifications in the 2,6-dioxopiperidine moiety, exhibit significant biological activity. A study comparing various derivatives highlighted the teratogenic potential associated with 2,6-dioxopiperidine derivatives. However, compounds where the phthalimide ring is replaced, such as with structures similar to 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, did not induce significant embryopathic effects, indicating a possible safer profile for medical applications (Helm et al., 1981).

Metabolic Pathways

The metabolic fate of closely related compounds has been examined, with findings indicating rapid absorption and excretion in animal models. Such studies are critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds. The research on supidimide, a compound with structural similarities, revealed insights into its oxidation and hydrolysis pathways, laying the groundwork for further exploration of 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine and its analogs (Becker et al., 1982).

Synthetic Applications

The compound's structure is also of interest in synthetic chemistry, as demonstrated by studies on the synthesis of related heterocyclic compounds. Techniques such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization have been used to create derivatives, showcasing the compound's utility in the development of new synthetic methodologies (Gabriele et al., 2006).

Chemical and Biological Properties

Dioxopiperazines, a class of compounds to which 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine is related, have been extensively studied for their chemical and biological properties. They are known for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals and showing a range of biological activities (Witiak & Wei, 1990).

Propriétés

IUPAC Name |

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQWLJWMSAFWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936989 |

Source

|

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione | |

CAS RN |

16477-31-9 |

Source

|

| Record name | EM 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016477319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)